molecular formula C8H7NO B1645224 Benzoxazine

Benzoxazine

Cat. No.: B1645224
M. Wt: 133.15 g/mol
InChI Key: CMLFRMDBDNHMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OXAZINES with a fused BENZENE ring.

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

2H-1,2-benzoxazine

InChI

InChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6,9H

InChI Key

CMLFRMDBDNHMRA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CNO2

Canonical SMILES

C1=CC=C2C(=C1)C=CNO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The steps include: in a 2 L four-necked glass reactor equipped with a heating mantle, a temperature controller, an electric mixer and a condenser, 350 g of phenolic resin (C) having high proportion of tri-functional resin monomer and 246 g of paraformaldehyde are dissolved thoroughly in the presence of 816 g of a solvent propylene glycol monomethyl ether at 85° C., 334.4 g of aniline is dropped in the course of 3 hours into the reactor at constant speed by a quantitative pump to proceed the reaction at 85° C. After finishing the dropping addition of aniline, the temperature is kept at 85° C. for aging for 2 hours, then the temperature is raised to 105° C. After water and part of the solvent are removed, a benzoxazine resin solution with 56 wt % solid is obtained. According to gel permeation chromatography (GPC) analysis, the proportion of the tri-functional resin monomer in this benzoxazine resin is up to 60 area percent (Area %) or more.
[Compound]
Name
phenolic resin ( C )
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
246 g
Type
reactant
Reaction Step Two
Quantity
334.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solvent
Quantity
816 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 500 mL round bottom flask was charged with 3-aminopropyltriethoxysilane (44.2 g, 200 mmol), paraformaldehyde (15.0 g, 500 mmole), siloxane bridged bisphenol (26.8 g, 100 mmole, prepared as described in Example 10A), and toluene (200 ml). A magnetic stir bar was added to the flask, which was fitted with a Dean-Stark trap and condenser. The reaction mixture was heated to reflux for 4.0 hours while stirring. A total of 7.2 ml (400 mmole) of water was collected. The reaction mixture was allowed to cool to room temperature and then passed through a thin layer of silica gel. The toluene solvent was removed by rotary evaporation and the residue remaining in the flask was sparged with nitrogen gas for four hours while the flask was maintained at 60° C. The final product was a slightly red, moderately viscous liquid. The yield of this bisbenzoxazine was 80% of theory.
Quantity
44.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
siloxane bridged bisphenol
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
7.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This compound was made according to the method outlined in Example 3, by combining phenol (28 g, 300 mmole), 3-amino-1-propanol vinyl ether (30 g, 300 mmole), and paraformaldehyde (19.5 g, (650 mmole) in a 500 ml flask. The water condensate was removed using toluene as the azeotrope solvent. The product was worked-up to obtain 50 g (76% yield) of a light yellow, low viscosity liquid.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Synthesis routes and methods IV

Procedure details

A 500 mL flask was charged with resorcinol (33 g, 300 mmol), 3-amino-1-propanol vinyl ether (61 g, 600 mmol), and paraformaldehyde (38 g, 1260 mmol). Approximately 200 g of toluene was added and the mixture was heated to reflux. Reflux continued until water ceased to collect in the trap (about one hour). The reaction mixture was then cooled to room temperature. A large volume of solid byproduct formed in the reaction vessel. The toluene solution was decanted from the solid, and the remaining solid was washed with extra toluene. All of the toluene fractions were combined in a separatory funnel. The toluene solution was washed with a 5% NaOH solution, followed by a saturated NaCl solution. The toluene solution was dried with magnesium sulfate, and filtered over a small bed of neutral alumina. Removal of the solvent under reduced pressure produced about 50 g of an orange colored liquid (46% yield).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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